molecular formula C17H16N4O2S B5181133 N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5181133
M. Wt: 340.4 g/mol
InChI Key: PYEOCSCQMCROHO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a triazole ring, a phenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is usually formed by reacting an amine with an acyl chloride or anhydride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and phenyl groups may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives, triazole-containing compounds, and phenyl-substituted molecules.

    Unique Features: The combination of the triazole ring, methoxyphenyl group, and phenyl group makes this compound unique compared to other similar compounds.

List of Similar Compounds

  • N-(3-methoxyphenyl)acetamide
  • 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-phenyl-1,2,4-triazol-3-yl)acetamide

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-15-9-5-6-13(10-15)19-16(22)11-24-17-20-18-12-21(17)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEOCSCQMCROHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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